molecular formula C23H24F2N2O3 B11503434 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11503434
M. Wt: 414.4 g/mol
InChI Key: GJGRKIZTUVNDSX-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

The synthesis of 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves several steps. One common synthetic route starts with the preparation of the difluoromethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the pyrrolo[1,2-a][1,4]benzodiazepine core. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of benzodiazepines. This method utilizes microreactors and automated systems to control reaction parameters, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s unique structure allows it to modulate these receptors effectively, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine include:

Properties

Molecular Formula

C23H24F2N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C23H24F2N2O3/c1-3-28-20-12-16-14-26-22(15-7-9-17(10-8-15)30-23(24)25)18-6-5-11-27(18)19(16)13-21(20)29-4-2/h5-13,22-23,26H,3-4,14H2,1-2H3

InChI Key

GJGRKIZTUVNDSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)OC(F)F)OCC

Origin of Product

United States

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